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molecular formula C13H16O2Si B184809 Methyl 2-((trimethylsilyl)ethynyl)benzoate CAS No. 107793-07-7

Methyl 2-((trimethylsilyl)ethynyl)benzoate

Cat. No. B184809
M. Wt: 232.35 g/mol
InChI Key: KJKMOADDOGZYQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08106077B2

Procedure details

To a solution of 2-iodo-benzoic acid methyl ester (792 mg, 3.02 mmol) in DMF (10 mL) are added trimethylsilylacetylene (854 μL, 6.04 mmol) and triethylamine (2.95 mL, 21.1 mmol). The reaction mixture is degassed for 20 minutes with a stream of nitrogen. Dichloro(bistriphenylphosphene) palladium (II) (212 mg, 0.302 mmol, 10 mol %) and copper (I) iodide (58 mg, 0.302 mmol, 10 mol %) are added and the reaction is heated to 80° C. After 3 h, the reaction is concentrated and the residue is chromatographed eluting with 0 to 5% EtOAc/Hexanes to yield the title compound (597 mg, 85%). GC/MS: 232.
Quantity
792 mg
Type
reactant
Reaction Step One
Quantity
854 μL
Type
reactant
Reaction Step One
Quantity
2.95 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
Dichloro(bistriphenylphosphene) palladium (II)
Quantity
212 mg
Type
reactant
Reaction Step Two
Name
copper (I) iodide
Quantity
58 mg
Type
catalyst
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1I.[CH3:12][Si:13]([C:16]#[CH:17])([CH3:15])[CH3:14].C(N(CC)CC)C>CN(C=O)C.[Cu]I>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:17]#[C:16][Si:13]([CH3:15])([CH3:14])[CH3:12]

Inputs

Step One
Name
Quantity
792 mg
Type
reactant
Smiles
COC(C1=C(C=CC=C1)I)=O
Name
Quantity
854 μL
Type
reactant
Smiles
C[Si](C)(C)C#C
Name
Quantity
2.95 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Dichloro(bistriphenylphosphene) palladium (II)
Quantity
212 mg
Type
reactant
Smiles
Name
copper (I) iodide
Quantity
58 mg
Type
catalyst
Smiles
[Cu]I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is degassed for 20 minutes with a stream of nitrogen
Duration
20 min
CONCENTRATION
Type
CONCENTRATION
Details
the reaction is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed
WASH
Type
WASH
Details
eluting with 0 to 5% EtOAc/Hexanes

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(C1=C(C=CC=C1)C#C[Si](C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 597 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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